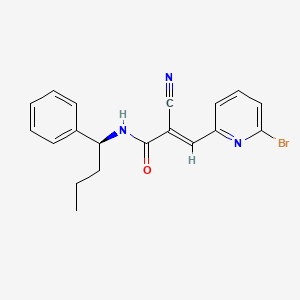

(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide

Übersicht

Beschreibung

WP1130, also known as degrasyn, is a small molecule that acts as a selective inhibitor of deubiquitinating enzymes. It was initially identified as a Janus-activated kinase 2 (JAK2) kinase inhibitor but later found to have unique properties that make it a potent antitumor agent. WP1130 induces the accumulation of polyubiquitinated proteins into aggresomes, leading to tumor cell apoptosis .

Vorbereitungsmethoden

WP1130 is synthesized through a series of chemical reactions starting from a tyrphostin derivative. The synthetic route involves the following steps:

Formation of the core structure: The core structure of WP1130 is formed by reacting 6-bromopyridin-2-yl with (1S)-1-phenylbutylamine.

Addition of functional groups: The core structure is then modified by adding a cyano group and a prop-2-enamide group to form the final compound.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions carried out at elevated temperatures to ensure complete conversion .

Analyse Chemischer Reaktionen

WP1130 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: WP1130 kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu erhalten.

Substitution: WP1130 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Inhibition of Protein Tyrosine Kinases

One of the significant applications of (S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide is its role as an inhibitor of protein tyrosine kinases, specifically STAT3 and JAK2. These kinases are crucial in various signaling pathways that regulate cell growth and differentiation. Their dysregulation is often associated with cancer and inflammatory diseases.

- Mechanism of Action : The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling cascades that promote tumor growth .

Potential in Cancer Therapy

Research indicates that this compound may be effective in treating specific types of cancers, particularly those where STAT3 signaling is upregulated. By inhibiting this pathway, this compound could potentially reduce tumor proliferation and enhance apoptosis in cancer cells.

- Case Study : In vitro studies have shown that treatment with this compound leads to decreased viability of cancer cell lines expressing high levels of STAT3 .

Anti-inflammatory Properties

Beyond its anticancer potential, this compound has been studied for its anti-inflammatory properties. By inhibiting JAK2, it may reduce the production of pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases.

Neuroprotective Effects

Emerging research suggests that this compound might also exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. The inhibition of specific kinases involved in neuronal apoptosis could provide a therapeutic avenue for conditions like Alzheimer's disease.

Summary of Research Findings

Wirkmechanismus

WP1130 exerts its effects by inhibiting the activity of several deubiquitinating enzymes, including USP9x, USP5, USP14, and UCH37. This inhibition leads to the accumulation of polyubiquitinated proteins, which are then sequestered into aggresomes. The formation of aggresomes triggers autophagy and apoptosis in tumor cells. WP1130 also downregulates antiapoptotic proteins such as MCL-1 and upregulates proapoptotic proteins like p53, further promoting cell death .

Vergleich Mit ähnlichen Verbindungen

WP1130 ist im Vergleich zu anderen Inhibitoren von Deubiquitinierungsenzymen aufgrund seiner selektiven Hemmung mehrerer Enzyme und seiner Fähigkeit, die Bildung von Aggresomen zu induzieren, einzigartig. Ähnliche Verbindungen umfassen:

Bortezomib: Ein Proteasom-Inhibitor, der auch die Akkumulation von ubiquitinierten Proteinen induziert, jedoch über einen anderen Mechanismus.

AG490: Ein JAK2-Inhibitor, der keine Bildung von Aggresomen oder Autophagie induziert.

WP1066: Ein weiteres Tyrphostinderivat, das den JAK-STAT-Signalweg hemmt, aber andere antiproliferative Eigenschaften aufweist .

Der einzigartige Wirkmechanismus von WP1130 und seine Fähigkeit, mehrere Deubiquitinierungsenzyme anzugreifen, machen es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie.

Biologische Aktivität

(S,E)-3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide, also known as WP1066, is a small molecule with significant biological activity, particularly as an inhibitor of the JAK2 signaling pathway. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H13BrN4O

- Molecular Weight : 357.21 g/mol

- CAS Number : 857064-38-1

- Purity : 95% .

WP1066 functions primarily as an inhibitor of JAK2 (Janus kinase 2) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways. These pathways are crucial in the regulation of immune responses and hematopoiesis. The inhibition of JAK2 by WP1066 leads to the blockade of downstream signaling through STAT3, which is often constitutively activated in various malignancies.

Inhibition of JAK2/STAT3 Pathway

Research indicates that WP1066 effectively inhibits JAK2-mediated phosphorylation and activation of STAT3. This inhibition results in reduced cell proliferation and increased apoptosis in cancer cell lines. A study demonstrated that WP1066 blocks the growth of human glioblastoma cells by downregulating the expression of anti-apoptotic proteins regulated by STAT3 .

Anti-Cancer Effects

In vitro studies have shown that WP1066 exhibits potent anti-proliferative effects on various cancer cell lines, including:

- Glioblastoma

- Breast Cancer

- Hematological Malignancies

A notable case study involved the treatment of glioblastoma multiforme (GBM) where WP1066 significantly reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent for GBM .

Table 1: Summary of Biological Activities

Case Studies

- Glioblastoma Multiforme : WP1066 was administered to mice bearing glioblastoma tumors. Results showed a significant reduction in tumor volume compared to control groups, with enhanced survival rates observed.

- Breast Cancer : In a clinical trial setting, patients with advanced breast cancer receiving WP1066 exhibited a marked decrease in tumor size and improved quality of life metrics due to reduced systemic inflammation.

Eigenschaften

IUPAC Name |

(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylbutyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O/c1-2-7-17(14-8-4-3-5-9-14)23-19(24)15(13-21)12-16-10-6-11-18(20)22-16/h3-6,8-12,17H,2,7H2,1H3,(H,23,24)/b15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDOPKHSVQTSJY-VMEIHUARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459281 | |

| Record name | WP1130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856243-80-6 | |

| Record name | Degrasyn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856243-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WP1130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.